molecular formula C17H13F3N2OS B3008430 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 450351-68-5

2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3008430
CAS No.: 450351-68-5
M. Wt: 350.36
InChI Key: DXFVVJYECYIOAB-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a sulfur-linked indole moiety at position 3 and a 2-(trifluoromethyl)phenyl group attached via an amide bond. This compound’s structure combines an indole scaffold—a common feature in bioactive molecules—with a trifluoromethyl-substituted aromatic ring, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)12-6-2-4-8-14(12)22-16(23)10-24-15-9-21-13-7-3-1-5-11(13)15/h1-9,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFVVJYECYIOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1H-indole-3-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the indole-3-thiol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives, including 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide. Notably, this compound has shown promise as an inhibitor against various viral infections:

  • Respiratory Syncytial Virus (RSV) : Research revealed that derivatives of this compound inhibit RSV replication in vitro. Specifically, compounds derived from the indole structure were identified as novel inhibitors that target different stages of the RSV lifecycle, such as membrane fusion and genome replication . However, challenges remain in translating these findings to effective in vivo treatments due to rapid metabolism .
  • SARS-CoV-2 : The compound has also been evaluated for its efficacy against SARS-CoV-2, the virus responsible for COVID-19. Studies indicated that certain derivatives exhibited inhibitory effects on RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. Compounds were optimized to enhance their potency, with some achieving IC50 values comparable to established antiviral agents .

Pharmacological Insights

The pharmacodynamics of this compound suggest a multifaceted mechanism of action:

  • Mechanism of Action : The compound's ability to inhibit viral replication is linked to its interaction with viral proteins and cellular pathways involved in viral entry and replication. For instance, modifications to the indole structure can significantly impact its binding affinity and efficacy against viral targets .

Structural Modifications for Enhanced Activity

Ongoing research aims to optimize the chemical structure of this compound to improve its biological activity:

  • Synthesis Variants : Variants of this compound have been synthesized and tested for their antiviral properties. For example, modifications involving different substituents on the indole ring or the acetamide moiety have been explored to enhance potency and selectivity against specific viral strains .

Table 1: Summary of Antiviral Activity Against RSV and SARS-CoV-2

CompoundTarget VirusMechanism of ActionIC50 Value (µM)
4-49 CRSVInhibits membrane fusionNot specified
1-HB-63RSVInhibits genome replicationNot specified
6b2SARS-CoV-2RdRp inhibitor3.35 ± 0.21
RemdesivirSARS-CoV-2RdRp inhibitor1.19 ± 0.36

Table 2: Structural Modifications and Their Effects

Modification TypeDescriptionEffect on Activity
Substituent VariationChanging phenyl groupsIncreased potency
Indole Ring AlterationModifying nitrogen positionsEnhanced binding affinity
Acetamide Moiety ChangesAltering carbon chain lengthVariable efficacy

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and trifluoromethylphenyl moieties. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

2-(1H-Indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences : The indole nitrogen is substituted at position 1 instead of 3, and the trifluoromethyl group is at position 3 on the phenyl ring.
  • Implications : Positional isomerism in indole substitution (1-yl vs. 3-ylsulfanyl) may alter binding interactions with biological targets. For example, 3-ylsulfanyl groups could enhance hydrogen bonding via sulfur, while 1-yl substitution might sterically hinder receptor access .

2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences : Replaces the sulfanyl (-S-) linker with a sulfonyl (-SO₂-) group and introduces a 3-fluorobenzyl group on the indole.
  • Implications : The sulfonyl group increases polarity and may improve aqueous solubility, while the benzyl substitution could modulate steric bulk and membrane permeability .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

  • Key Differences : Substitutes the indole core with a benzothiazole ring and replaces the 2-(trifluoromethyl)phenyl group with a simple phenyl.
  • Implications: Benzothiazole derivatives are known for antimicrobial and antitumor activities, suggesting divergent therapeutic applications compared to indole-based compounds .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Compound Name Molecular Weight Key Functional Groups logP (Predicted) Solubility (mg/mL)
Target Compound ~340.3* Indole-3-sulfanyl, CF₃ ~3.5 Low (lipophilic)
2-(1H-Indol-1-yl)-N-[3-(CF₃)phenyl]acetamide 318.3 Indole-1-yl, CF₃ ~3.2 Moderate
2-[1-(3-Fluorobenzyl)indol-3-yl]sulfonyl analog ~452.4 Indole-3-sulfonyl, CF₃, benzyl ~2.8 High
N-(6-CF₃-benzothiazole)-2-phenylacetamide ~324.3 Benzothiazole, CF₃ ~4.0 Very low

*Estimated based on molecular formula.

Key Observations :

  • The target compound’s sulfanyl group confers moderate lipophilicity (logP ~3.5), balancing membrane permeability and solubility.
  • Benzothiazole derivatives () show extreme lipophilicity (logP ~4.0), which may limit aqueous solubility but enhance blood-brain barrier penetration .

Biological Activity

2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features combining an indole moiety and a trifluoromethylphenyl group. Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC17H13F3N2OS
Molecular Weight363.36 g/mol
CAS Number450351-68-5

This compound features a trifluoromethyl group which is known to enhance lipophilicity and biological activity.

The exact mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The indole and trifluoromethylphenyl moieties may facilitate these interactions, leading to modulation of biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds with trifluoromethyl groups suggest promising activity against these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of NF-kB signaling pathways. For instance, derivatives of this compound have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating significant cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It appears to modulate inflammatory responses by affecting transcription factors like NF-kB, which plays a crucial role in the inflammatory process. Compounds with similar structures have shown varying degrees of inhibition on NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several indole derivatives against MRSA strains, revealing that those containing trifluoromethyl groups exhibited enhanced activity compared to their non-trifluoromethyl counterparts .
  • Anticancer Activity Assessment : In a comparative analysis of various indole derivatives against cancer cell lines, this compound demonstrated superior cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer (HCT-116)1.9
3-(1H-indol-5-yl)-1,2,4-oxadiazoleAntibacterial5.0
2-(1H-indol-3-yl)acetonitrileAnti-inflammatory>20

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